molecular formula C15H15NO4 B13012161 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid

4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13012161
M. Wt: 273.28 g/mol
InChI Key: JMLLKYPQOJNZHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is carried out under mild conditions and yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves the use of green synthetic methodologies, which are designed to minimize waste and maximize atom economy . These methods often employ microwave-assisted chemistry to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted dihydropyridines and pyridones, which have significant biological and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenethyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-hydroxy-6-methyl-2-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-10-9-12(17)13(15(19)20)14(18)16(10)8-7-11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,19,20)

InChI Key

JMLLKYPQOJNZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCC2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

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